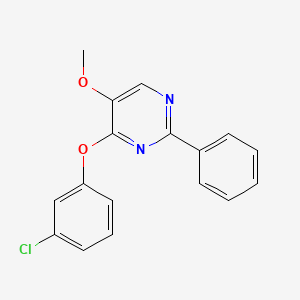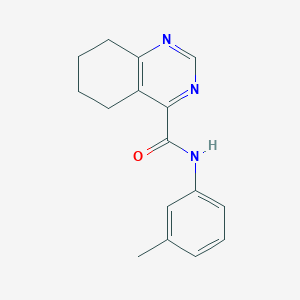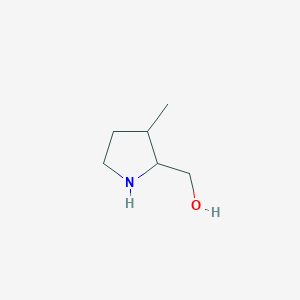
(3-Methylpyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1248551-34-9 . It has a molecular weight of 115.18 and its IUPAC name is (3-methyl-2-pyrrolidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(3-Methylpyrrolidin-2-yl)methanol” is 1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methyl and a hydroxyl group attached to it .Physical And Chemical Properties Analysis
“(3-Methylpyrrolidin-2-yl)methanol” is an oil at room temperature .科学的研究の応用
Synthesis Methods
- (3-Methylpyrrolidin-2-yl)methanol and its derivatives are synthesized through various methods. One example is the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via double reduction of cyclic sulfonamide precursors (Evans, 2007). Another involves the catalytic methylation of phenol with methanol to produce o-cresol and 2,6-xylenol (Mathew et al., 2002).
Ring-Methylation Using Supercritical Methanol
- The ring-methylation of pyrrole or indole using supercritical methanol has been studied, demonstrating a process for selectively methylating indole at the C3 position to afford 3-methylindole (Kishida et al., 2010).
Catalytic Asymmetric Addition
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for its efficacy in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Direct C–C Coupling with Methanol
- Iridium-catalyzed direct C–C coupling of methanol and allenes has been explored. This process represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).
N-Methylation and Transfer Hydrogenation
- A simple RuCl3-catalyzed method for selective N-methylation of amines using methanol has been reported. This approach also enables tandem reactions for the conversion of nitroarenes into corresponding N-methylated amines (Sarki et al., 2021).
Biological Conversion in Escherichia coli
- The engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals has been demonstrated. This includes the conversion of methanol into biomass components and specialty chemicals like flavanone naringenin (Whitaker et al., 2017).
Methanol Production and Applications
- Methanol production and its applications have been extensively studied, highlighting its role as a building block for obtaining complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The compound is a derivative of pyrrolidine , which is known to interact with various biological targets. Pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases .
Mode of Action
It’s worth noting that pyrrolidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a variety of biological effects depending on their specific targets and mode of action .
特性
IUPAC Name |
(3-methylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248551-34-9 |
Source


|
| Record name | (3-methylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

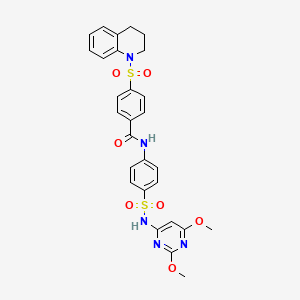
![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)
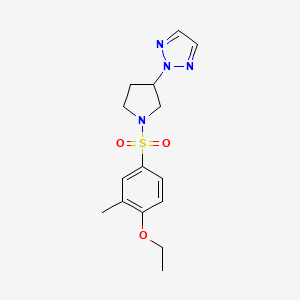


![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433139.png)
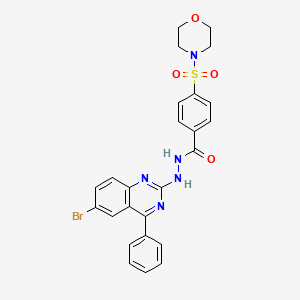
![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)
![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)
